

U-101958 Maleate: A Technical Pharmacology and Toxicology Profile

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Compound of Interest		
Compound Name:	U-101958 maleate	
Cat. No.:	B1682657	Get Quote

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Introduction

U-101958 maleate, also known by its development code PNU-101958, is a synthetic compound that has been investigated for its potential as a neuropsychiatric agent. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on **U-101958 maleate**, intended for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of publicly accessible preclinical data. It is important to note that significant gaps exist in the publicly available information, particularly concerning detailed in-vivo pharmacokinetics and a comprehensive toxicology profile.

Pharmacology Mechanism of Action

U-101958 maleate is primarily characterized as a potent and selective antagonist of the dopamine D4 receptor (D4DR).[1] The dopamine D4 receptor is a G protein-coupled receptor belonging to the D2-like family of dopamine receptors, which are predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. These brain regions are critically involved in cognition, emotion, and reward, making the D4 receptor a target of interest for the treatment of psychiatric disorders such as schizophrenia.



Beyond its affinity for the D4 receptor, **U-101958 maleate** has also been identified as a high-affinity ligand for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in the modulation of various neurotransmitter systems and cellular stress responses. Its interaction with the sigma-1 receptor may contribute to the overall pharmacological profile of the compound.

Receptor Binding and Functional Activity

Quantitative analysis of **U-101958 maleate**'s interaction with the dopamine D4 receptor has demonstrated a high binding affinity.

Receptor	Parameter	Value	Species
Dopamine D4	IC50	2.7 nM	Human (recombinant)

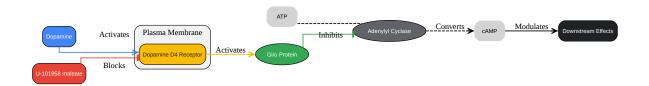
Table 1: In Vitro Receptor Binding Affinity of U-101958 Maleate

Interestingly, while primarily classified as an antagonist, some studies suggest that **U-101958 maleate** can exhibit partial agonist activity at the human recombinant D4.4 receptor subtype, a common polymorphic variant of the D4 receptor. The functional outcome of its interaction with the D4.4 receptor appears to be dependent on the receptor density in the cellular system under investigation. This highlights the complex nature of its pharmacology and suggests that its invivo effects may vary depending on the expression levels of D4 receptor subtypes in different brain regions.

Signaling Pathway

The primary mechanism of action of **U-101958 maleate** involves the blockade of dopamine-mediated signaling through the D4 receptor. As a D2-like receptor, the D4 receptor is coupled to Gi/o proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, **U-101958 maleate** prevents this dopamine-induced decrease in cAMP, thereby modulating downstream signaling cascades.





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Dopamine D4 Receptor Signaling Pathway and the Action of **U-101958 Maleate**.

Pharmacokinetics

There is a significant lack of publicly available data regarding the absorption, distribution, metabolism, and excretion (ADME) of **U-101958 maleate**. Preclinical pharmacokinetic studies in animal models are essential to understand its bioavailability, plasma protein binding, metabolic pathways, half-life, and clearance, all of which are critical for determining its potential as a therapeutic agent. Without this information, a comprehensive assessment of its in-vivo behavior and potential for clinical development is not possible.

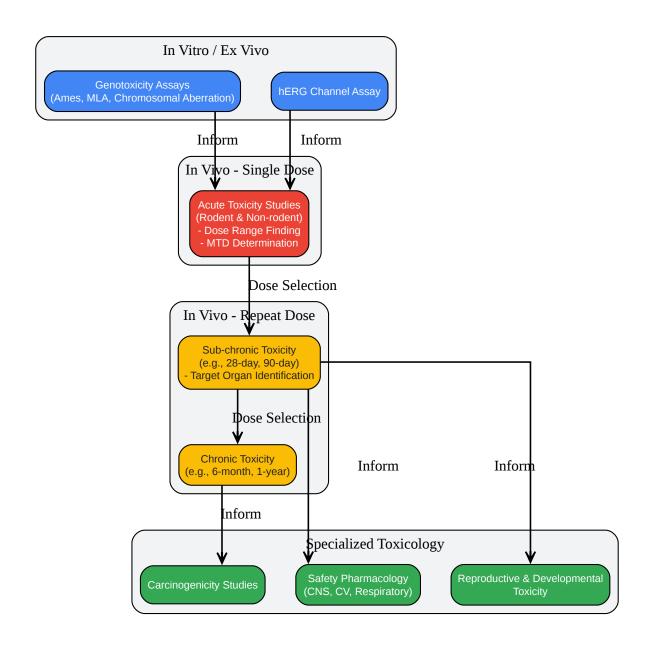
Toxicology

A thorough review of the public scientific literature and regulatory databases did not yield any specific toxicological data for **U-101958 maleate**. Key toxicological parameters such as acute toxicity (e.g., LD50), sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are unknown. This absence of data represents a critical gap in the overall profile of the compound.

General Preclinical Toxicology Workflow

For a compound like **U-101958 maleate**, a standard preclinical toxicology evaluation would typically follow a tiered approach to identify potential hazards and establish a safety margin.





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A Generalized Preclinical Toxicology Evaluation Workflow.

Experimental Protocols



Detailed experimental protocols for the cited pharmacological studies on **U-101958 maleate** are not available in the public domain. However, a general methodology for a key experiment such as a receptor binding assay is outlined below.

General Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

- Cell Culture and Membrane Preparation:
 - HEK-293 cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.
 - Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
 - Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
- Binding Assay:
 - Membrane homogenates (containing a specific amount of protein) are incubated in a buffer solution.
 - A radiolabeled ligand with high affinity for the D4 receptor (e.g., [³H]-spiperone) is added at a fixed concentration.
 - Increasing concentrations of the unlabeled test compound (U-101958 maleate) are added to compete with the radioligand for binding to the receptor.
 - Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., clozapine).
 - The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
- Separation and Quantification:

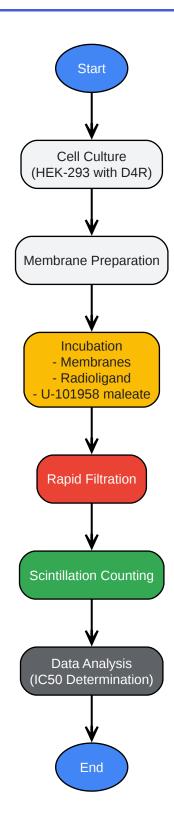






- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
- Data Analysis:
 - The specific binding is calculated by subtracting non-specific binding from total binding.
 - The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.





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Workflow for a Radioligand Receptor Binding Assay.

Conclusion



U-101958 maleate is a potent and selective dopamine D4 receptor antagonist with additional high affinity for the sigma-1 receptor. Its pharmacological profile suggests potential for investigation in the context of neuropsychiatric disorders. However, the current publicly available data is insufficient for a comprehensive risk-benefit assessment. The significant lack of information on its pharmacokinetic properties and its entire toxicological profile are major limitations. Further preclinical studies are necessary to elucidate these critical aspects of its pharmacology and safety before any consideration for clinical development. The information provided in this guide should be used for research purposes only and highlights the need for more extensive investigation into this compound.

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References

- 1. Metabolism of 1-propyl-1-nitrosourea (PNU) in rats PubMed [pubmed.ncbi.nlm.nih.gov]
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